

A Preclinical Safety Profile of Tenofovir Disoproxil Salts: A Comparative Guide

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Compound of Interest

Compound Name: *Tenofovir disoproxil succinate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side preclinical toxicity comparison of tenofovir disoproxil salts, focusing on the most widely studied fumarate salt, with additional clinical safety data for the phosphate salt. The information is intended to support research and development efforts within the pharmaceutical and biomedical fields.

Executive Summary

Direct side-by-side preclinical toxicity studies comparing different tenofovir disoproxil salts are limited in publicly available literature. However, extensive preclinical data exists for tenofovir disoproxil fumarate (TDF), the most common salt form. Preclinical studies in various animal models have identified renal toxicity and effects on bone mineral density as the primary safety concerns associated with tenofovir exposure, though these effects were generally observed at exposures significantly higher than those seen in humans at therapeutic doses.^[1]

A clinical study comparing tenofovir disoproxil phosphate to tenofovir disoproxil fumarate in healthy volunteers found both salts to be well-tolerated and bioequivalent, suggesting similar short-term safety profiles in humans.^{[2][3]} This guide synthesizes the available preclinical data for TDF and presents the comparative clinical safety findings for the phosphate and fumarate salts.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data from a 13-week oral toxicity study of tenofovir disoproxil fumarate in mice.[\[1\]](#)[\[4\]](#)

Parameter	Species	Dosage	Duration	Observation
No-Observed-Adverse-Effect Level (NOAEL) for Renal Toxicity	Mouse (BALB/c)	Up to 1000 mg/kg/day	13 weeks	No significant renal toxicity observed. Kidneys were histopathologically normal. [1] [4]
Hepatotoxicity	Mouse (BALB/c)	1000 mg/kg/day	4 and 13 weeks	Minimal to mild cytomegaly in the liver was observed. This finding was reversible after a 4-week recovery period and is thought to represent an adaptive process. [1]
Systemic Exposure (AUC)	Mouse (BALB/c)	1000 mg/kg/day	-	Approximately eight times greater than human exposure at the recommended clinical dose. [1]

Experimental Protocols

13-Week Oral Toxicity Study of Tenofovir Disoproxil Fumarate in Mice[\[1\]](#)[\[4\]](#)

- Test System: Female BALB/c mice.
- Administration: Daily oral gavage.
- Dosage Groups: 50, 500, and 1000 mg/kg/day.
- Duration: 91 days (13 weeks), with a 4-week recovery period for a subset of animals.
- Parameters Evaluated:
 - Clinical Observations: Daily checks for any signs of toxicity.
 - Body Weight: Measured regularly throughout the study.
 - Toxicokinetics: Plasma levels of tenofovir were measured on Day 1 and Day 91 to determine systemic exposure (Cmax and AUC).
 - Histopathology: At the end of the treatment and recovery periods, animals were euthanized, and a comprehensive set of tissues, including kidneys and liver, were collected, preserved, and examined microscopically.
 - Genomic Analysis: Transcriptional changes in the kidney and liver were analyzed to identify potential molecular mechanisms of toxicity.

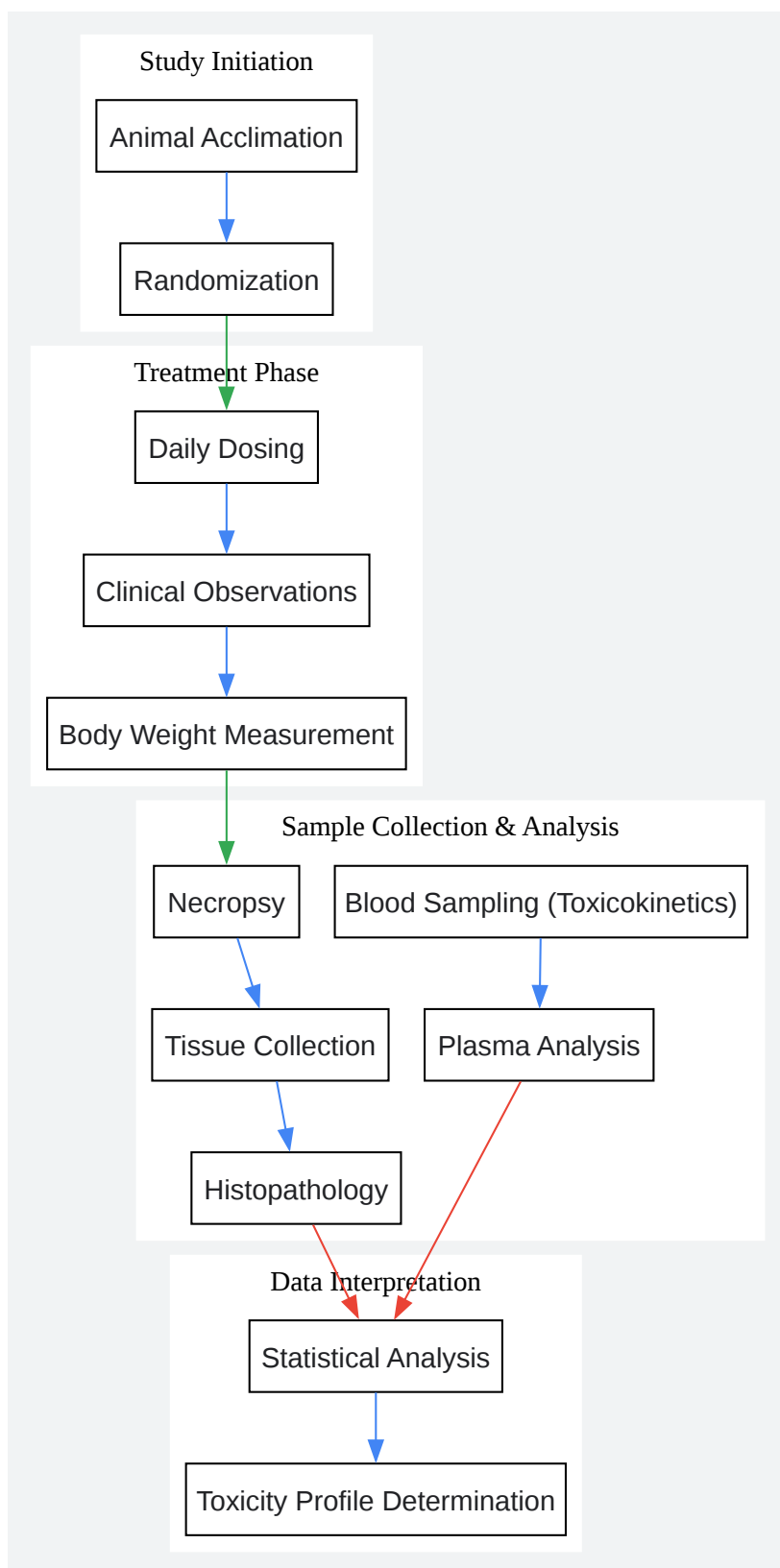
Bioequivalence and Safety Study of Tenofovir Disoproxil Phosphate vs. Fumarate in Humans[2][3]

- Study Design: An open-label, randomized, single-dose, two-treatment, two-sequence crossover study.
- Subjects: 37 healthy male volunteers.[2][3]
- Treatments:
 - Test: Tenofovir disoproxil phosphate (292 mg)
 - Reference: Tenofovir disoproxil fumarate (300 mg)

- Pharmacokinetic Sampling: Serial blood samples were collected up to 72 hours post-dose.
- Safety Assessments: Included monitoring of adverse events and clinical laboratory tests.[\[2\]](#)
[\[3\]](#)

Visualizations

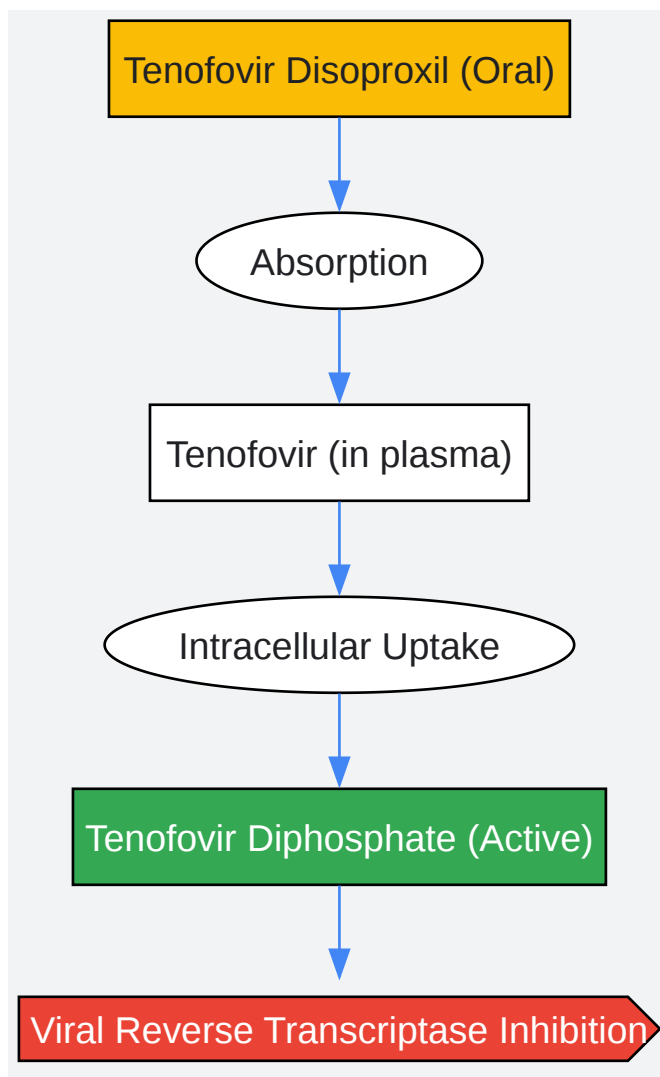
Experimental Workflow for a Preclinical Oral Toxicity Study



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Caption: Workflow of a typical preclinical oral toxicity study.

Signaling Pathway of Tenofovir Disoproxil Metabolism



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Caption: Metabolic activation of tenofovir disoproxil.

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References

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